BRD3308

Epigenetics HDAC inhibition Isoform selectivity

BRD3308 is the definitive HDAC3-selective tool compound (IC50 54–65 nM) offering 23-fold selectivity over HDAC1/2 and >500-fold over other HDACs. Unlike pan-HDAC inhibitors (SAHA, CI-994) or broader class I agents (Entinostat), BRD3308 isolates HDAC3-specific biology without confounding off-target toxicity. Validated in NOD mice (78% diabetes-free) and ZDF rat models, it is essential for β-cell protection, HIV latency reversal, and epigenetic target validation. Ideal for investigators requiring unambiguous HDAC3 attribution in preclinical research.

Molecular Formula C15H14FN3O2
Molecular Weight 287.29 g/mol
Cat. No. B606347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD3308
SynonymsBRD 3308;  BRD-3308;  BRD3308
Molecular FormulaC15H14FN3O2
Molecular Weight287.29 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)N
InChIInChI=1S/C15H14FN3O2/c1-9(20)18-12-5-2-10(3-6-12)15(21)19-14-7-4-11(16)8-13(14)17/h2-8H,17H2,1H3,(H,18,20)(H,19,21)
InChIKeyRRJDFENBXIEAPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BRD3308: An Isoform-Selective HDAC3 Inhibitor with Defined Selectivity and Therapeutic Application in Diabetes and Latent HIV Research


BRD3308 is a synthetic small molecule classified as a potent and highly selective inhibitor of histone deacetylase 3 (HDAC3), a class I HDAC enzyme involved in epigenetic regulation of gene expression. Chemically, it is 4-acetamido-N-(2-amino-4-fluorophenyl)benzamide (CAS: 1550053-02-5, MW: 287.29), structurally derived from the ortho-aminoanilide HDAC inhibitor CI-994 [1]. It exhibits an IC50 of 54–65 nM for HDAC3 in enzymatic assays, with 23-fold selectivity over the closely related isoforms HDAC1 (IC50 ~1.08–1.26 μM) and HDAC2 (IC50 ~1.15–1.34 μM) . This well-characterized selectivity profile distinguishes BRD3308 from pan-HDAC inhibitors and makes it a key tool compound for dissecting HDAC3-specific functions in β-cell biology, inflammation, and viral latency.

Why Pan-HDAC or Class I HDAC Inhibitors Cannot Substitute for BRD3308 in Targeted Research


Generic substitution of BRD3308 with pan-HDAC inhibitors (e.g., SAHA/Vorinostat) or class I HDAC inhibitors with broader activity (e.g., Entinostat/MS-275, CI-994) fails because these agents lack the isoform selectivity required to isolate HDAC3-specific biological effects [1]. For instance, CI-994 inhibits HDAC1, 2, and 3 with roughly equal potency (IC50s of 0.9, 0.9, 1.2 μM respectively), while BRD3308 provides a 23-fold window favoring HDAC3 over HDAC1/2 [2]. This selectivity is critical in experimental systems where concurrent inhibition of HDAC1/2 introduces confounding toxicities and off-target transcriptional effects, as demonstrated in β-cell protection studies [1]. Furthermore, although other HDAC3-selective inhibitors like RGFP966 exist, BRD3308 exhibits a distinct chemical scaffold (ortho-aminoanilide) and a more extensively characterized in vivo profile in diabetic rodent models [3], making it a non-interchangeable research tool.

BRD3308 Quantitative Differentiation: Comparative Selectivity, In Vivo Efficacy, and Safety Data


HDAC3 Isoform Selectivity: 23-Fold Preference Over HDAC1/2 Confirmed by Enzymatic Assays

BRD3308 demonstrates a clear selectivity advantage over the parent compound CI-994 and the pan-HDAC inhibitor SAHA. In direct enzymatic assays, BRD3308 inhibits HDAC3 with an IC50 of 54 nM, compared to IC50 values of 1.26 μM and 1.34 μM for HDAC1 and HDAC2, respectively . This represents a 23-fold selectivity for HDAC3. In contrast, CI-994 inhibits HDAC1, 2, and 3 with similar potencies (IC50s of 0.9, 0.9, 1.2 μM), offering no meaningful selectivity . For the pan-inhibitor SAHA, IC50 values are 10 nM (HDAC1), 20 nM (HDAC2), and 50 nM (HDAC3), providing only a 2.5- to 5-fold difference [1].

Epigenetics HDAC inhibition Isoform selectivity Enzymatic assay

Broad Isoform Selectivity Profile: >500-Fold Window Against Other HDACs (HDAC4–9)

BRD3308 demonstrates exceptional selectivity not only within class I HDACs but across the broader HDAC family. Enzymatic profiling reveals that IC50 values for HDAC4, 5, 6, 7, 8, and 9 are all >33 μM . This translates to a selectivity window exceeding 500-fold for HDAC3 over these other isoforms . In contrast, RGFP966, another HDAC3-selective inhibitor, exhibits >200-fold selectivity , but its IC50 for HDAC3 (80 nM) is slightly higher than that of BRD3308 (54 nM) and its off-target profile against specific isoforms like HDAC1 (IC50=0.24 μM) is less well-documented in some sources [1]. The >500-fold window for BRD3308 ensures minimal off-target HDAC activity at concentrations used in most cellular assays (typically 1–20 μM).

Epigenetics HDAC profiling Selectivity Chemical probe

In Vivo Efficacy in Type 1 Diabetes Model: Dose-Dependent Protection of β-Cells in NOD Mice

In a rigorous in vivo study, BRD3308 was administered to female nonobese diabetic (NOD) mice, a spontaneous model of autoimmune type 1 diabetes. Mice receiving 10 mg/kg BRD3308 (i.p.) for 2 weeks from 3 weeks of age, followed by twice-weekly injections until 25 weeks, exhibited a diabetes-free rate of 78%, compared to 30% in vehicle-treated controls (p=0.0477) [1]. Additionally, at 8 weeks of age, pancreatic islet infiltration was reduced to ~10% in the 10 mg/kg group versus ~40% in vehicle controls [1]. This level of in vivo β-cell protection is not typically observed with non-selective HDAC inhibitors, which often carry dose-limiting toxicities or lack efficacy in autoimmune diabetes models [2].

Type 1 diabetes β-cell protection Autoimmunity In vivo pharmacology

In Vivo Glycemic Control in Type 2 Diabetes Model: Improved Insulin Secretion in Obese Diabetic Rats

BRD3308 improves hyperglycemia and insulin secretion in a rat model of type 2 diabetes. In Zucker Diabetic Fatty (ZDF) rats, daily i.p. administration of 10 mg/kg BRD3308 for 4 weeks significantly reduced hyperglycemia and increased circulating insulin levels at the end of a hyperglycemic clamp compared to vehicle controls [1]. Pancreatic insulin content was also significantly higher in BRD3308-treated rats [1]. In contrast, the pan-HDAC inhibitor SAHA, while effective in some models, is associated with significant toxicity and does not exhibit the same favorable therapeutic index in metabolic disease models [2]. These in vivo metabolic improvements are not seen with the parent compound CI-994, which is primarily studied in oncology.

Type 2 diabetes Insulin secretion Glycemic control In vivo pharmacology

Favorable Toxicity Profile: Absence of Megakaryocyte Toxicity Compared to HDAC1/2 Inhibitors

A key differentiator for BRD3308 is its lack of toxicity in human megakaryocyte differentiation assays, in contrast to inhibitors targeting HDAC1 and HDAC2. In a comparative study using an isochemogenic inhibitor set, BRD3308 had no effect on megakaryocyte differentiation, whereas selective inhibitors of HDAC1/2 (e.g., BRD6688, BRD4884) significantly impaired differentiation and were cytotoxic [1]. This finding is clinically relevant, as thrombocytopenia is a dose-limiting toxicity of many pan-HDAC inhibitors. The parent compound CI-994, a class I HDAC inhibitor, also exhibits hematological toxicities in clinical trials [2].

Toxicology Hematotoxicity Isoform selectivity Drug safety

HIV-1 Latency Disruption: Ex Vivo Viral Outgrowth Comparable to Pan-HDAC Inhibitor SAHA

BRD3308 effectively disrupts HIV-1 latency, a property shared with some pan-HDAC inhibitors but with a potentially improved therapeutic window. In ex vivo assays using resting CD4+ T cells from antiretroviral-treated, aviremic HIV+ patients, overnight exposure to 15 μM BRD3308 induced a frequency of viral outgrowth (measured as infected cells per million, IUPM) comparable to that achieved with 335 nM SAHA (vorinostat), a pan-HDAC inhibitor [1]. Importantly, BRD3308 did not significantly affect PBMC viability at concentrations up to 30 μM [1]. This is in contrast to SAHA, which is associated with dose-limiting toxicities in clinical latency reversal trials [2].

HIV latency Viral outgrowth Shock and kill HDAC3 inhibition

Optimal Research and Procurement Applications for BRD3308 Based on Quantitative Differentiation


HDAC3-Specific Target Validation in β-Cell Biology and Diabetes Research

For investigators seeking to validate HDAC3 as a therapeutic target in type 1 or type 2 diabetes, BRD3308 is the preferred tool compound. Its 23-fold selectivity over HDAC1/2 and >500-fold window against other HDACs ensures that observed protective effects on β-cell apoptosis, insulin secretion, and islet inflammation are attributable to HDAC3 inhibition, not off-target class I HDAC activity. The robust in vivo efficacy demonstrated in both NOD mice (78% diabetes-free vs 30% vehicle, p=0.0477) [1] and ZDF rats (improved glycemic control and insulin secretion) [2] provides a strong preclinical foundation for HDAC3-targeted interventions.

Mechanistic Studies of HIV-1 Latency Reversal with Reduced Cytotoxicity

In HIV cure research, BRD3308 enables dissection of HDAC3's specific role in maintaining proviral latency. Unlike the pan-HDAC inhibitor SAHA, which inhibits multiple HDACs and exhibits clinical toxicity, BRD3308 achieves comparable ex vivo viral outgrowth from patient cells at 15 μM while sparing PBMC viability [3]. This selectivity makes it a superior choice for ex vivo latency reversal assays and for exploring HDAC3-selective 'shock and kill' strategies, minimizing confounding cellular stress responses.

Epigenetic Studies Requiring Clean Isoform Selectivity Without Hematotoxicity

For long-term cell culture experiments or in vivo studies where hematological side effects are a concern, BRD3308 is preferable to HDAC1/2 inhibitors or pan-HDAC agents. The compound shows no toxicity in human megakaryocyte differentiation assays, whereas HDAC1/2-selective inhibitors are cytotoxic [4]. This property is particularly valuable in studies involving hematopoietic stem cells, immune cell differentiation, or chronic dosing regimens in animal models, where thrombocytopenia would otherwise confound results.

Comparative Pharmacology Studies with Other HDAC3 Inhibitors

When comparing the biological effects of different HDAC3-selective inhibitors, BRD3308 offers a distinct chemical scaffold (ortho-aminoanilide) and a well-characterized pharmacokinetic and target engagement profile [1]. Researchers can use BRD3308 alongside RGFP966 (an N-(o-aminophenyl) carboxamide) or other HDAC3 inhibitors to control for compound-specific off-target effects, ensuring that observed phenotypes are indeed mediated by HDAC3 inhibition rather than compound class-specific artifacts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for BRD3308

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.